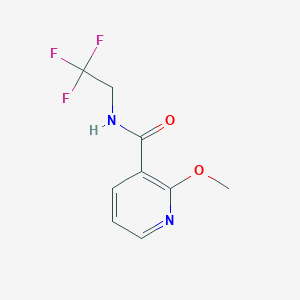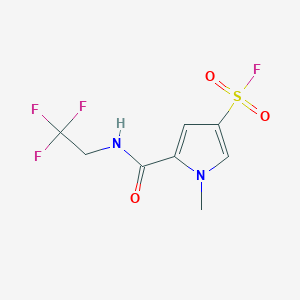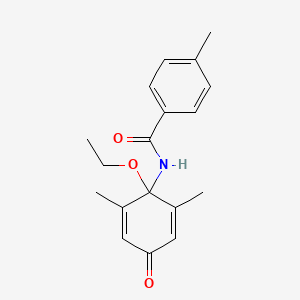
Methyl 4-((2-(2-chlorophenyl)-2-(dimethylamino)ethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-(2-chlorophenyl)-2-(dimethylamino)ethyl)carbamoyl)benzoate, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained attention due to its high potency and potential for abuse. This compound was first synthesized in 2014 and has since been included in the list of controlled substances in many countries. Despite its potential risks, MDMB-CHMICA has also been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
科学的研究の応用
Nanoparticle Carriers for Agricultural Applications
Solid lipid nanoparticles and polymeric nanocapsules incorporating fungicides offer innovative solutions for plant disease management. They enable modified release profiles, enhanced site-specific delivery, minimized environmental and human toxicity, and improved stability and efficacy of the active compounds (Campos et al., 2015).
Water Contamination Monitoring
Advanced methodologies for detecting hormonally active UV filters in water sources highlight the presence of various organic compounds, including similar derivatives, in tap water and other clean waters, underscoring the environmental impact and the need for monitoring water quality (Díaz-Cruz et al., 2012).
Heterocyclic System Synthesis
Research into the synthesis of heterocyclic systems using derivatives shows potential for creating complex chemical structures, offering insights into the development of new pharmaceuticals and materials (Selič & Stanovnik, 1997).
Polymerization and Functionalization
The synthesis of polymers with specific end-functional groups through reactions of dimethylamino derivatives showcases the versatility of these compounds in tailoring polymers for specific applications, indicating their importance in materials science (Kim et al., 1998).
Antimicrobial Compound Development
The exploration of novel antimicrobial agents, including derivatives, against a range of pathogens, demonstrates the potential of these compounds in developing new treatments for bacterial and fungal infections (Ghorab et al., 2017).
特性
IUPAC Name |
methyl 4-[[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-22(2)17(15-6-4-5-7-16(15)20)12-21-18(23)13-8-10-14(11-9-13)19(24)25-3/h4-11,17H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBOERBTZUARLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Methoxy-2-phenylbutyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868290.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2868293.png)
![N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2868294.png)
![2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride](/img/structure/B2868295.png)


![benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)



![[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2868308.png)

![2-(4-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2868312.png)